molecular formula C11H13NO4 B3283817 2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 77357-58-5

2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid

Cat. No. B3283817
CAS RN: 77357-58-5
M. Wt: 223.22 g/mol
InChI Key: QGICDLYPUUZBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid” is an organic compound with the CAS Number: 77357-58-5 . It has a molecular weight of 223.23 . The IUPAC name for this compound is N-(methoxycarbonyl)phenylalanine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 223.23 .

Scientific Research Applications

Catalytic Applications

Highly Selective Formation of Unsaturated Esters : The methoxycarbonylation of phenylethyne catalyzed by palladium complexes has been studied. This process results in the formation of methyl cinnamate with high activity and regioselectivity, indicating potential applications in catalysis and chemical synthesis (Magro et al., 2010).

Synthesis of Amino Acids

Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research has shown that 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid can be prepared from α-hydroxy-β-amino esters via aziridines. This process is significant for the asymmetric synthesis of amino acids (Davies et al., 2013).

Structural Investigations

X-ray Crystallography and Spectroscopy : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure and interactions of related compounds (Venkatesan et al., 2016).

Optical Resolution and Stereochemistry

Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid : Optical resolution techniques have been developed to obtain optically active forms of this compound, which is crucial for the synthesis of stereochemically defined amino acids (Shiraiwa et al., 2003).

Nonlinear Optical (NLO) Activity

Investigation of NLO Activity : The nonlinear optical activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid has been investigated, revealing potential applications in optoelectronics (Venkatesan et al., 2016).

Unnatural Amino Acid Applications

Mimicking Tripeptide β-Strand : An unnatural amino acid has been developed to mimic the hydrogen-bonding functionality of a tripeptide β-strand, which can be incorporated into peptides and forms β-sheetlike hydrogen-bonded dimers. This research opens up possibilities for designing new peptides with specific structural properties (Nowick et al., 2000).

Nutraceutical Applications

Therapeutic and Nutraceutical Uses of p-Methoxycinnamic Acid : p-Methoxycinnamic acid, a related compound, has shown a wide range of biologically useful properties, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities. This highlights its potential as a nutraceutical agent in functional foods (Płowuszyńska & Gliszczyńska, 2021).

Green Chemistry

Ecological Base-Conditioned Preparation of Dipeptides : The coupling reactions of 3-phenylpropanoic acid with unprotected α-amino acids have been conducted under basic conditions through an ecological green synthetic method. This research contributes to the development of environmentally friendly chemical processes (Ezawa et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(methoxycarbonylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICDLYPUUZBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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